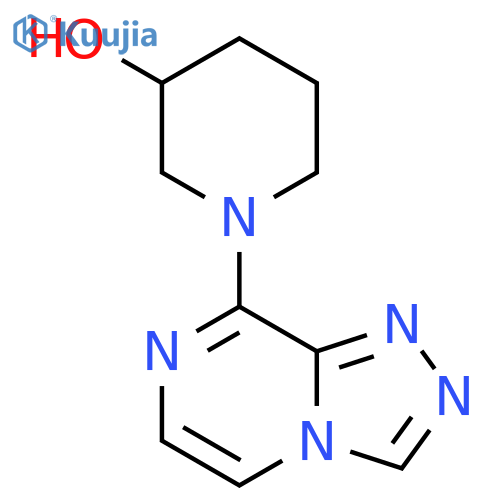Cas no 1341835-26-4 (1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)
1-{1,2,4-トリアゾロ[4,3-a]ピラジン-8-イル}ピペリジン-3-オールは、複素環化合物の一種であり、トリアゾロピラジン骨格とピペリジン環が結合した構造を有する。この化合物は、医薬品中間体や生物活性分子の合成において重要な役割を果たす可能性がある。特に、中枢神経系やがん治療分野での応用が期待される。分子内に存在する水酸基は、他の官能基との反応性や分子間相互作用を調整する上で有利であり、高い溶解性と安定性を示すことが特徴である。また、複雑な環構造により特異的な標的結合能が期待できる。

1341835-26-4 structure
商品名:1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol
CAS番号:1341835-26-4
MF:C10H13N5O
メガワット:219.243120908737
MDL:MFCD20304197
CID:4590121
PubChem ID:64368200
1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol
- 1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol
-
- MDL: MFCD20304197
- インチ: 1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2
- InChIKey: APJBBQJAYHCKAJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NC=CN3C=NN=C23)CCCC(O)C1
1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058643-1g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 1g |
¥4494.0 | 2023-04-03 | |
| Ambeed | A1090365-1g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 1g |
$655.0 | 2024-04-24 | |
| Enamine | EN300-305686-0.5g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 0.5g |
$713.0 | 2023-09-05 | |
| Enamine | EN300-305686-0.05g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 0.05g |
$212.0 | 2023-09-05 | |
| Enamine | EN300-305686-0.1g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 0.1g |
$317.0 | 2023-09-05 | |
| Enamine | EN300-305686-0.25g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 0.25g |
$452.0 | 2023-09-05 | |
| Enamine | EN300-305686-10.0g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 10.0g |
$3929.0 | 2023-02-26 | |
| 1PlusChem | 1P01B71K-50mg |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 50mg |
$315.00 | 2023-12-22 | |
| 1PlusChem | 1P01B71K-100mg |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 100mg |
$454.00 | 2023-12-22 | |
| 1PlusChem | 1P01B71K-2.5g |
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol |
1341835-26-4 | 95% | 2.5g |
$2276.00 | 2023-12-22 |
1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1341835-26-4 (1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol) 関連製品
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2230780-65-9(IL-17A antagonist 3)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1341835-26-4)1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol

清らかである:99%
はかる:1g
価格 ($):590.0